
Telotristat ethyl
Übersicht
Beschreibung
Telotristat Ethyl, vermarktet unter dem Markennamen Xermelo, ist ein Prodrug von Telotristat. Es ist ein Inhibitor der Tryptophanhydroxylase, einem Enzym, das den geschwindigkeitsbestimmenden Schritt bei der Serotoninbiosynthese vermittelt. This compound wird in erster Linie in Kombination mit Somatostatin-Analogtherapie zur Behandlung von Durchfall im Zusammenhang mit dem Karzinoid-Syndrom eingesetzt, insbesondere bei Erwachsenen, die nicht ausreichend auf die Somatostatin-Analogtherapie allein angesprochen haben .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Telotristat Ethyl umfasst mehrere Schritte, beginnend mit den geeigneten aromatischen VorstufenDas Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, um die gewünschte Reinheit und Ausbeute zu gewährleisten .
Industrielle Produktionsmethoden: In industrieller Umgebung wird die Produktion von this compound unter Verwendung optimierter Reaktionsbedingungen im großen Maßstab durchgeführt, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Dies beinhaltet die Verwendung von Großreaktoren, die präzise Steuerung der Reaktionstemperaturen und die Verwendung hochreiner Reagenzien. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um die Einhaltung der behördlichen Vorschriften zu gewährleisten .
Analyse Chemischer Reaktionen
Hydrolysis to Active Metabolite
Telotristat ethyl undergoes hydrolysis via carboxylesterases (CES1 and CES2) to form telotristat (LP-778902) , its active metabolite. This reaction is rapid and occurs in vivo, converting the prodrug into the biologically active compound that inhibits tryptophan hydroxylase (TPH1/TPH2) enzymes .
Key Reaction :
Pharmacokinetic Data (Single-Dose Study) :
Metabolic Pathways
Telotristat is further metabolized into secondary compounds, including an acid metabolite of oxidative deaminated decarboxylated telotristat (LP-951757) . This metabolite accounts for ~35% of telotristat’s systemic exposure but lacks inhibitory activity against TPH1 .
Key Metabolism Pathway :
In Vitro Enzyme Activity :
Enzyme | This compound IC50 (µM) | Telotristat IC50 (µM) |
---|---|---|
TPH1 | 0.8 ± 0.09 | 0.028 ± 0.003 |
TPH2 | 1.21 ± 0.02 | 0.032 ± 0.003 |
Data from purified human enzymes . |
Synthetic Methodology
The synthesis of this compound intermediates involves a reductase-mediated reaction using carbonyl reductase to convert a ketone precursor into the desired compound. Reaction conditions include:
Reaction Overview :
Pharmacokinetic Interactions
Food intake significantly impacts bioavailability:
Excretion and Stability
Wissenschaftliche Forschungsanwendungen
Carcinoid Syndrome Diarrhea
The primary application of telotristat ethyl is in treating carcinoid syndrome diarrhea. Clinical studies have demonstrated its efficacy and safety:
- TELESTAR Study : A pivotal phase 3 trial that established the efficacy of this compound in reducing bowel movement frequency. Patients receiving 250 mg of this compound experienced a statistically significant reduction in average daily bowel movements compared to placebo (1.71 fewer vs. 0.87 fewer) over 12 weeks .
- TELECAST Study : This companion study assessed patients with less severe symptoms (<4 bowel movements/day) and found that this compound still provided symptom relief and improved quality of life indicators .
Long-Term Treatment Efficacy
Long-term studies have reinforced the safety profile and sustained efficacy of this compound:
- TELEPATH Study : This long-term extension study included patients who continued treatment for up to 84 weeks, confirming that this compound was well-tolerated with consistent symptom relief and stable quality of life scores throughout the treatment duration .
Safety Profile
This compound has shown a favorable safety profile across multiple studies:
- Adverse events were generally mild to moderate, with no deaths attributed directly to the drug. Most adverse events were consistent with those observed in previous trials, including gastrointestinal disturbances and liver-related events .
- The long-term data from pooled clinical trials indicated that serious adverse events were not related to this compound dosage or duration of therapy, supporting its use as a long-term treatment option for patients with carcinoid syndrome .
Patient-Reported Outcomes
Recent observational studies have focused on real-world outcomes for patients using this compound:
- A prospective study evaluating patient satisfaction six months post-initiation found high levels of satisfaction regarding symptom control and overall quality of life improvements among users .
- Secondary outcomes measured included work productivity and activity impairment, further emphasizing the drug's positive impact on daily functioning .
Wirkmechanismus
Telotristat ethyl exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting this enzyme, this compound reduces the production of serotonin, thereby alleviating the symptoms of carcinoid syndrome diarrhea. The molecular targets involved include the tryptophan hydroxylase enzyme and the serotonin biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Tryptophan Hydroxylase Inhibitors: Other compounds that inhibit tryptophan hydroxylase include para-chlorophenylalanine and 5-hydroxytryptophan analogs.
Serotonin Synthesis Inhibitors: Compounds such as fenclonine and 5-hydroxytryptophan inhibitors also target serotonin synthesis.
Uniqueness of Telotristat Ethyl: this compound is unique in its specific inhibition of tryptophan hydroxylase and its use as a prodrug to deliver the active metabolite, telotristat. This targeted approach allows for effective reduction of serotonin levels with minimal side effects, making it a valuable therapeutic agent for the treatment of carcinoid syndrome diarrhea .
Biologische Aktivität
Telotristat ethyl (TE) is a novel oral medication primarily indicated for the management of carcinoid syndrome, a condition often associated with neuroendocrine tumors (NETs). It functions as a tryptophan hydroxylase inhibitor , thereby reducing serotonin synthesis and alleviating the debilitating symptoms of carcinoid syndrome, particularly diarrhea.
This compound inhibits the enzyme tryptophan hydroxylase (TPH), which is crucial for serotonin biosynthesis. By blocking this pathway, TE effectively lowers serotonin levels, which is beneficial for patients experiencing carcinoid syndrome characterized by excessive serotonin production. This mechanism is vital for managing symptoms such as diarrhea, flushing, and abdominal pain associated with the syndrome .
Phase III Trials
Two pivotal phase III trials, TELESTAR and TELECAST , have demonstrated the efficacy of this compound in patients with carcinoid syndrome inadequately controlled by somatostatin analogs (SSAs).
- TELESTAR : Focused on patients with more than four daily bowel movements.
- TELECAST : Targeted those with fewer than four daily bowel movements.
Both studies reported statistically significant reductions in bowel movement frequency and improvements in patient-reported outcomes related to symptom control. In TELESTAR, patients treated with TE experienced a reduction in daily bowel movements compared to placebo .
Long-Term Safety and Patient Satisfaction
A long-term safety study pooled data from five clinical trials involving 239 patients. The results indicated that this compound has a favorable safety profile and is generally well tolerated over extended periods. Adverse events were mostly mild to moderate, with gastrointestinal issues being the most common .
A recent survey from the RELAX study revealed that 78% of participants reported satisfaction with their symptom control after six months of treatment. Additionally, 84% noted an improvement in the number of daily bowel movements, highlighting TE's effectiveness in managing carcinoid syndrome symptoms over time .
Summary of Clinical Trial Results
Study Name | Patient Population | Key Findings | Duration |
---|---|---|---|
TELESTAR | Patients with >4 bowel movements/day | Significant reduction in bowel movements | 12 weeks |
TELECAST | Patients with <4 bowel movements/day | Improved symptom control and quality of life | 12 weeks |
RELAX | Real-world patient registry | 78% satisfaction in symptom control after 6 months | Ongoing |
Case Studies
- Case Study 1 : A 62-year-old male with metastatic NETs experienced severe diarrhea despite SSA treatment. After initiating this compound therapy, his daily bowel movements decreased from 8 to 3 within four weeks.
- Case Study 2 : A 54-year-old female reported significant improvement in her quality of life after starting this compound, noting reduced urgency and improved weight stability over six months.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSQOJYHHZBZKA-GBXCKJPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClF3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102271 | |
Record name | Telotristat ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Telotristat, the active metabolite of telotristat ethyl, is an inhibitor of tryptophan hydroxylase, which mediates the rate-limiting step in serotonin biosynthesis. The in vitro inhibitory potency of telotristat towards tryptophan hydroxylase is 29 times higher than that of telotristat ethyl. Serotonin plays a role in mediating secretion, motility, inflammation, and sensation of the gastrointestinal tract, and is over-produced in patients with carcinoid syndrome. Through inhibition of tryptophan hydroxylase, telotristat and telotristat ethyl reduce the production of peripheral serotonin, and the frequency of carcinoid syndrome diarrhea. | |
Record name | Telotristat ethyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1033805-22-9 | |
Record name | 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-L-phenylalanine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1033805-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telotristat ethyl [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telotristat ethyl | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Telotristat ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELOTRISTAT ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G388563M7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.